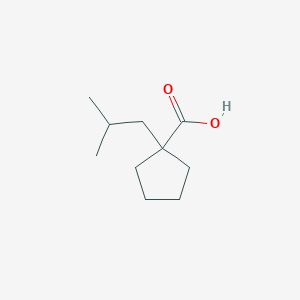
1-(2-Methylpropyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Methylpropyl)cyclopentane-1-carboxylic acid” is an organic compound with the molecular formula C10H18O2 . It is also known as 1-isobutylcyclopentanecarboxylic acid . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds like cyclopentanecarboxylic acid can be achieved by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis
The molecular weight of “1-(2-Methylpropyl)cyclopentane-1-carboxylic acid” is 170.25 . The InChI code for this compound is 1S/C10H18O2/c1-8(2)7-10(9(11)12)5-3-4-6-10/h8H,3-7H2,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
“1-(2-Methylpropyl)cyclopentane-1-carboxylic acid” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Inhibition of RNA Methylation
Cycloleucine, a compound closely related to 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid, is a potent inhibitor of RNA methylation in infected chicken embryo fibroblasts. It significantly inhibits internal N-6-methyladenosine and 5'-terminal cap 2'-O-ribose methylations of poly(A)+ RNA, affecting the methylation process without significantly impacting the 5'-terminal 7-methylguanosine methylation. This demonstrates the compound's potential in studying RNA processing and function (Dimock & Stoltzfus, 1979).
Ring Opening Reactions
The synthesis and ring-opening reactions of 2-silabicyclo[2.1.0]pentane derivatives show the versatility of cyclopentane derivatives in organic synthesis. Methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate undergoes various ring-opening reactions under different conditions, leading to the formation of compounds with potential applications in material science and organic synthesis (Maas et al., 2004).
Enzymatic Synthesis Inhibition
1-Aminocyclopentane-1-carboxylic acid (cycloleucine) also acts as a competitive inhibitor of S-adenosyl-L-methionine synthesis by ATP:L-methionine S-adenosyltransferase. Its inhibitory activity is strictly dependent on ring size and is significantly affected by the introduction of substituents, indicating its potential use in studying enzymatic processes and inhibitor design (Coulter et al., 1974).
Building Blocks for Organic Synthesis
The development of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid derivatives demonstrates the potential of cyclopentane derivatives as versatile building blocks for the synthesis of difunctional trifluoromethylcyclopentane derivatives, useful in various organic synthesis applications (Grellepois et al., 2012).
Isostere for Carboxylic Acids
Cyclopentane-1,3-diones serve as novel isosteres for the carboxylic acid functional group, offering potential in drug design by substituting carboxylic acid functional groups to modify drug properties. This approach has been applied in the design of potent thromboxane A2 receptor antagonists, showcasing the cyclopentane derivative's role in medicinal chemistry (Ballatore et al., 2011).
Safety And Hazards
The safety information for “1-(2-Methylpropyl)cyclopentane-1-carboxylic acid” indicates that it is classified as a danger under the GHS05 and GHS07 pictograms . The hazard statements include H315, H318, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-(2-methylpropyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)7-10(9(11)12)5-3-4-6-10/h8H,3-7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERLYDILUOMBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)cyclopentane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2940168.png)
![N-(2-fluorophenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2940169.png)
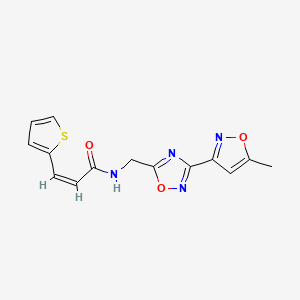

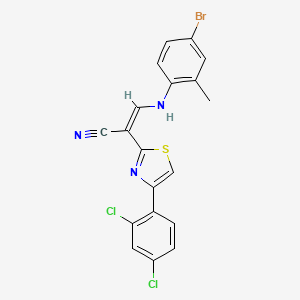
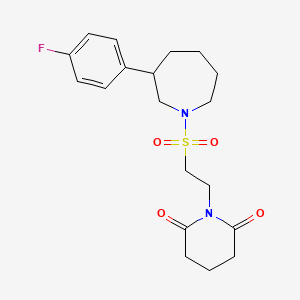
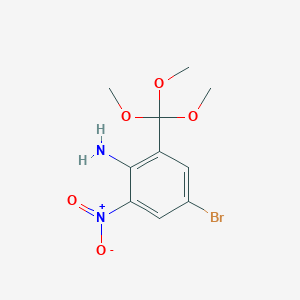
![4-Bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2940181.png)
![7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2940182.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2940183.png)
![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2940185.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2940186.png)

